2,3,5-Trimethylphenol-D11
Overview
Description
2,3,5-Trimethylphenol-D11 is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 147.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is used in research, particularly in the field of drug development .
Mode of Action
It is known that the compound is a deuterium-labeled version of 2,3,5-trimethylphenol . Deuterium, being a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, and thereby its bioavailability .
Action Environment
It is known that the compound is stable and can be stored under recommended conditions for use in research .
Biochemical Analysis
Biochemical Properties
2,3,5-Trimethylphenol-D11 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The interactions between this compound and these enzymes can provide insights into the metabolic processes and the role of specific enzymes in these pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes, altering their activity and affecting downstream metabolic processes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods, affecting its efficacy in long-term experiments. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biochemical changes, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It interacts with cofactors such as NADPH and FAD, influencing the metabolic flux and levels of metabolites. The study of these interactions provides valuable insights into the metabolic fate of this compound and its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research .
Properties
IUPAC Name |
2,4-dideuterio-3,5,6-tris(trideuteriomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-JXCHDVSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.